molecular formula C16H12O5 B11839462 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one CAS No. 76282-95-6

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B11839462
CAS No.: 76282-95-6
M. Wt: 284.26 g/mol
InChI Key: TUSGXKVWDJGRSU-UHFFFAOYSA-N
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Description

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound, which is a class of plant secondary metabolites known for their diverse biological activities. This compound is structurally characterized by a chromen-4-one backbone with hydroxyl and methoxy substituents. It is often found in various plant sources and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where a hydroxyacetophenone reacts with a hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants rich in flavonoids, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions in batch or continuous flow reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the formulation of dietary supplements and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Hesperetin: A flavanone with comparable bioactivities but different structural features.

    Naringenin: A flavanone known for its antioxidant and anti-cancer properties.

Uniqueness

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other flavonoids. Its combination of hydroxyl and methoxy groups enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

76282-95-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-13-6-5-9(7-11(13)18)15-8-12(19)16-10(17)3-2-4-14(16)21-15/h2-8,17-18H,1H3

InChI Key

TUSGXKVWDJGRSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O

Origin of Product

United States

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